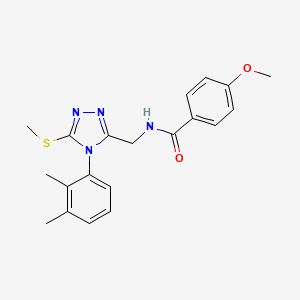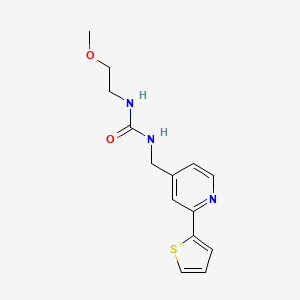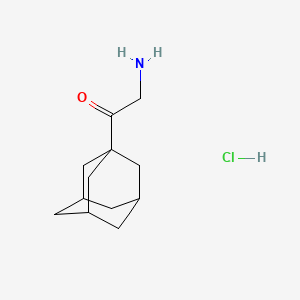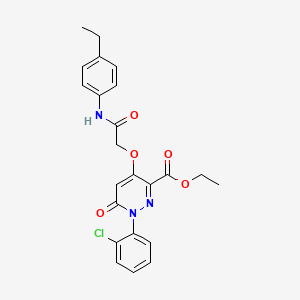![molecular formula C24H23N5O3S B2373409 5-methyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021123-94-3](/img/structure/B2373409.png)
5-methyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C24H23N5O3S and its molecular weight is 461.54. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolism and Medicinal Chemistry
Lead Compound in Medicinal Chemistry Programs : Piperazine-containing pyrazalopyrimidine compounds, similar in structure to the compound , have been identified as lead compounds in medicinal chemistry programs. These compounds, including UK-469,413, have shown good physicochemical properties and slow metabolism by cytochromes P450 in rat and human liver microsomes (Rawal et al., 2008).
Study of N-acetyltransferase-mediated Metabolism : Investigations into the metabolism of these compounds revealed rapid acetylation in rat liver cytosol, leading to high plasma clearance. This acetylation was also observed in human liver cytosol, indicating the involvement of the N-acetyltransferase (NAT) enzymes, particularly the NAT-2 isozyme. This information is crucial for understanding the metabolic pathways and improving the pharmacokinetic profiles of these compounds (Rawal et al., 2008).
Pharmacological Research
- Anti-inflammatory Properties : Certain pyrazolo-pyridine analogs have shown potential as inflammation medications. In vitro studies assessed their regulation of inflammation in macrophages, evaluating pro-inflammatory and anti-inflammatory proteins. Additionally, in silico and in vitro COX-2 inhibition studies were conducted, revealing that some compounds, such as 5a, 5b, 5g, and 5j, exhibited excellent binding affinity and COX-2 inhibition, suggesting their potential as future anti-inflammatory drugs (Bilavendran et al., 2019).
Chemical Synthesis and Characterization
Synthesis of Novel Derivatives : Research has focused on the synthesis of novel derivatives incorporating the pyrazolo[4,3-c]pyridine moiety. These studies are significant for developing new compounds with potential biological activities, such as antimicrobial or insecticidal properties. The structural elucidation of these compounds is often done using spectral data and X-ray crystal analysis, contributing to the field of heterocyclic chemistry (Ho & Suen, 2013).
Tautomerism Studies : Research has also been conducted on the tautomerism of aza heterocycles, including compounds structurally related to 5-methyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one. These studies contribute to understanding the stability and structural behavior of these compounds in different environments, which is essential for their potential applications in medicinal chemistry (Gubaidullin et al., 2014).
Propiedades
IUPAC Name |
5-methyl-2-phenyl-7-[4-(2-thiophen-2-ylacetyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S/c1-26-15-19(22-20(16-26)24(32)29(25-22)17-6-3-2-4-7-17)23(31)28-11-9-27(10-12-28)21(30)14-18-8-5-13-33-18/h2-8,13,15-16H,9-12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWSVNSCXQGASO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2373326.png)

![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2373330.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B2373331.png)


![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2373339.png)

![N-(2-chlorobenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2373343.png)


![3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B2373347.png)
![(3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B2373348.png)
